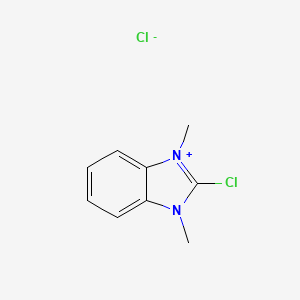
(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate
Descripción general
Descripción
(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C11H11BrF2O3S and a molecular weight of 341.17 g/mol . It is characterized by the presence of a difluorocyclobutyl group attached to a methyl group, which is further connected to a 4-bromobenzenesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of (3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate involves several steps. One common method includes the reaction of 3,3-difluorocyclobutanol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding cyclobutylmethyl derivative.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The difluorocyclobutyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The bromobenzenesulfonate moiety can also interact with proteins and other biomolecules, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
(3,3-Difluorocyclobutyl)methyl 4-bromobenzenesulfonate can be compared with other similar compounds such as:
(3,3-Difluorocyclobutyl)methyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of bromine.
(3,3-Difluorocyclobutyl)methyl 4-fluorobenzenesulfonate: Similar structure but with a fluorine atom instead of bromine.
(3,3-Difluorocyclobutyl)methyl 4-iodobenzenesulfonate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the strength of the interactions formed by the bromine atom, which can influence the outcome of chemical reactions and its biological activity.
Propiedades
IUPAC Name |
(3,3-difluorocyclobutyl)methyl 4-bromobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3S/c12-9-1-3-10(4-2-9)18(15,16)17-7-8-5-11(13,14)6-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRFTKQBZYNCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzamide](/img/structure/B8128330.png)
![Dicyclohexyl[2,6-dimethoxy-3-(2-methoxy-1-naphthyl)phenyl]phosphine](/img/structure/B8128337.png)
![N-Benzyl-2-chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128341.png)

